
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone works by selectively inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways that regulate the immune response, and its inhibition can help to reduce the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into tissues, which can help to reduce inflammation.
実験室実験の利点と制限
One of the advantages of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its high selectivity for TYK2. This means that it is less likely to have off-target effects on other enzymes or signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One possibility is the exploration of its use in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of its potential use in combination with other drugs, such as biologics or other small molecule inhibitors. Finally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.
合成法
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves several steps. The first step is the preparation of 4-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 6-ethyl-3-hydroxy-2(1H)-quinazolinone to form the intermediate product. This intermediate is then treated with phosphorus oxychloride to generate the final product, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
科学的研究の応用
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific enzyme called TYK2, which is involved in the immune response. By inhibiting this enzyme, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can help to reduce inflammation and the symptoms associated with autoimmune diseases.
特性
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

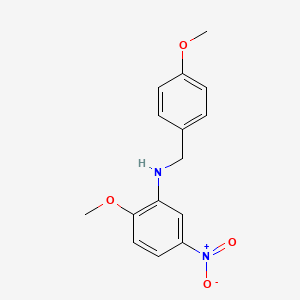
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
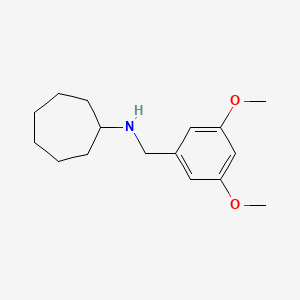
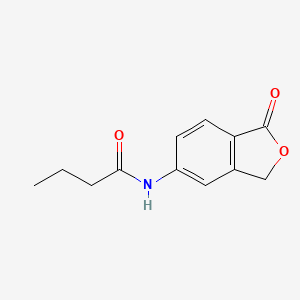
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
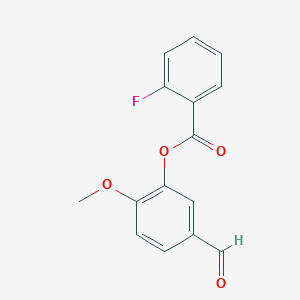

![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)
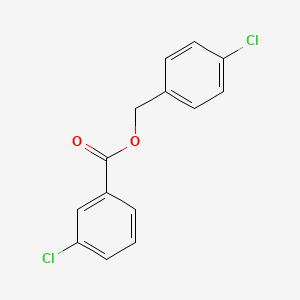
![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)
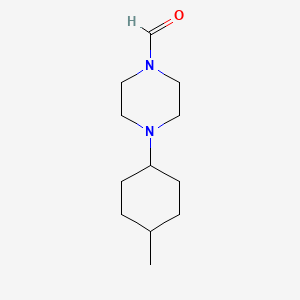
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)
